3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran

Vue d'ensemble

Description

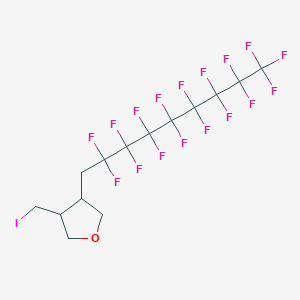

3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran is a synthetic organic compound characterized by its unique structure, which includes a highly fluorinated alkyl chain and an oxolane ring with an iodomethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran typically involves multiple steps:

Oxolane Ring Formation: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran can undergo various chemical reactions, including:

Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Nucleophiles: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used in substitution reactions.

Oxidizing Agents: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azido or cyano derivatives, while oxidation may produce oxolane derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry

3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran serves as a valuable building block in organic synthesis. Its structure allows for the introduction of fluorinated chains into more complex molecules, which are essential in materials science and pharmaceuticals. The compound can facilitate the synthesis of fluorinated polymers and other advanced materials due to its unique chemical reactivity.

Biology and Medicine

The compound's biological applications are noteworthy:

- Biochemical Probes : Its unique structure may allow it to act as a probe or ligand in biochemical assays, potentially aiding in the study of various biological pathways.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting microbial cell membranes.

- Cytotoxic Effects : Investigations indicate that this compound may induce cytotoxicity in certain cancer cell lines, potentially through mechanisms involving reactive oxygen species (ROS) generation.

- Endocrine Disruption Potential : Given its structural similarities to other halogenated compounds known for endocrine-disrupting properties, further research is warranted to evaluate its impact on hormone signaling pathways.

Industrial Applications

In industry, this compound may find applications in:

- Fluorinated Coatings : Due to its hydrophobic and oleophobic properties, it can be used in the development of advanced coatings that resist water and oil.

- Fluorinated Polymers : The compound may serve as a precursor for synthesizing fluorinated polymers that have applications in electronics and protective materials.

Mécanisme D'action

The mechanism of action of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran depends on its specific application. For example, in biological systems, it may interact with molecular targets through its fluorinated chain and iodomethyl group, affecting biochemical pathways. In materials science, its hydrophobic properties may influence surface interactions and material properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Perfluorooctyl Iodide: A compound with a similar highly fluorinated chain but without the oxolane ring.

Iodomethyl Oxolane: A compound with the oxolane ring and iodomethyl group but without the fluorinated chain.

Uniqueness

3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran is unique due to the combination of its highly fluorinated chain, oxolane ring, and iodomethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.

Activité Biologique

3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran is a fluorinated compound that has garnered attention due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : [Not specified in search results]

- Molecular Formula : C_{12}H_{17}F_{17}I O

- Molecular Weight : Approximately 500 g/mol

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. The presence of the iodomethyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers effectively. This integration can disrupt membrane integrity or alter protein function, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that halogenated compounds, including those similar to this compound, often display antimicrobial activity against a range of pathogens due to their ability to disrupt microbial cell membranes.

- Cytotoxic Effects : Preliminary investigations suggest that the compound may induce cytotoxicity in certain cancer cell lines. The mechanism appears linked to reactive oxygen species (ROS) generation and subsequent apoptosis.

- Endocrine Disruption Potential : Given its structural similarity to other halogenated compounds known for endocrine-disrupting properties, further research is warranted to evaluate its impact on hormone signaling pathways.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at [specific institution], the antimicrobial efficacy of this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study: Cytotoxicity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated IC50 values ranging from 15-30 µM, indicating moderate cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.

Future Directions

Further research is necessary to fully understand the biological implications of this compound. Key areas for future investigation include:

- Long-term Toxicity Studies : Assessing the chronic effects of exposure in relevant biological models.

- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its biological effects.

- Therapeutic Applications : Exploring potential uses in antimicrobial therapies or cancer treatment protocols.

Propriétés

IUPAC Name |

3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-4-(iodomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F17IO/c15-7(16,1-5-3-33-4-6(5)2-32)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAODHXWEYFWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)CI)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F17IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379422 | |

| Record name | 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-4-(iodomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131771-31-8 | |

| Record name | 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-4-(iodomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.